molecular formula C6H12F3O6PS B6232298 (diethoxyphosphoryl)methyl trifluoromethanesulfonate CAS No. 106938-62-9

(diethoxyphosphoryl)methyl trifluoromethanesulfonate

Cat. No.: B6232298
CAS No.: 106938-62-9
M. Wt: 300.2
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Description

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate is a chemical compound with the molecular formula C6H12F3O6PS. It is known for its unique properties and potential applications in various scientific fields. The compound is characterized by the presence of diethoxyphosphoryl and trifluoromethanesulfonate groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (diethoxyphosphoryl)methyl trifluoromethanesulfonate typically involves the reaction of diethoxyphosphoryl chloride with trifluoromethanesulfonic acid in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

(CH3CH2O)2P(O)Cl+CF3SO3H(CH3CH2O)2P(O)CH2OTf+HCl(CH_3CH_2O)_2P(O)Cl + CF_3SO_3H \rightarrow (CH_3CH_2O)_2P(O)CH_2OTf + HCl (CH3​CH2​O)2​P(O)Cl+CF3​SO3​H→(CH3​CH2​O)2​P(O)CH2​OTf+HCl

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The diethoxyphosphoryl group can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide, with the addition of a base to facilitate the reaction.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine may yield a phosphoramidate, while reaction with an alcohol may produce a phosphonate ester.

Scientific Research Applications

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters and phosphoramidates.

    Biology: It is employed in the modification of biomolecules, such as the phosphorylation of proteins and nucleotides.

    Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of (diethoxyphosphoryl)methyl trifluoromethanesulfonate involves the activation of the diethoxyphosphoryl group, which can then react with various nucleophiles. The trifluoromethanesulfonate group acts as a leaving group, facilitating the substitution reaction. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Methyl trifluoromethanesulfonate:

    Ethyl trifluoromethanesulfonate: Similar to methyl triflate, but with an ethyl group instead of a methyl group.

    Dimethoxyphosphoryl methyl trifluoromethanesulfonate: A related compound with dimethoxyphosphoryl instead of diethoxyphosphoryl.

Uniqueness

(Diethoxyphosphoryl)methyl trifluoromethanesulfonate is unique due to the presence of both diethoxyphosphoryl and trifluoromethanesulfonate groups, which provide a combination of reactivity and stability. This makes it a versatile reagent in various chemical reactions and applications.

Properties

CAS No.

106938-62-9

Molecular Formula

C6H12F3O6PS

Molecular Weight

300.2

Purity

95

Origin of Product

United States

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